molecular formula C7H11NO2 B12948626 2-Oxa-7-azaspiro[4.4]nonan-4-one

2-Oxa-7-azaspiro[4.4]nonan-4-one

Cat. No.: B12948626
M. Wt: 141.17 g/mol
InChI Key: IHRWZBRBLRCMDD-UHFFFAOYSA-N
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Description

2-Oxa-7-azaspiro[4.4]nonan-4-one is a versatile organic compound with the molecular formula C7H11NO2. It is characterized by a spirocyclic structure, which includes both an oxygen and a nitrogen atom within the ring system. This unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-7-azaspiro[4.4]nonan-4-one can be achieved through several methods. One common approach involves the reaction of 1,1-diarylethenes with 4-acylpyrrolidine-2,3-diones in the presence of manganese (III) as a catalyst . This one-pot synthesis method yields the desired compound with high efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-7-azaspiro[4.4]nonan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the spirocyclic structure, leading to the formation of new compounds.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

    Oxidation: Manganese (III) and other oxidizing agents are commonly used.

    Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are often employed.

    Substitution: Various nucleophiles, including amines and halides, can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones .

Scientific Research Applications

2-Oxa-7-azaspiro[4.4]nonan-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile scaffold for the synthesis of various complex molecules.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxa-7-azaspiro[4.4]nonan-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Oxa-7-azaspiro[4.4]nonan-4-one can be compared with other spirocyclic compounds, such as:

The uniqueness of 2-Oxa-7-azaspiro[4

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-oxa-7-azaspiro[4.4]nonan-4-one

InChI

InChI=1S/C7H11NO2/c9-6-3-10-5-7(6)1-2-8-4-7/h8H,1-5H2

InChI Key

IHRWZBRBLRCMDD-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12COCC2=O

Origin of Product

United States

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